N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core substituted with a 4-methylbenzo[d]thiazol-2-yl moiety and a thioacetamide linker connected to a 3-methoxyphenyl group. This compound integrates multiple pharmacophoric elements:
- Thiazole ring: A heterocyclic scaffold known for diverse bioactivity, including antimicrobial and anticancer properties .
- Benzo[d]thiazol-2-yl group: Enhances binding to biological targets, particularly kinases and DNA .
- Thioacetamide bridge: Improves metabolic stability and membrane permeability compared to oxygenated analogs .
- 3-Methoxyphenyl substituent: Modulates electronic properties and solubility .
While direct synthesis data for this compound are absent in the provided evidence, analogous molecules (e.g., ) suggest a multi-step synthesis involving nucleophilic substitution, cyclization, and coupling reactions .
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-13-5-3-8-17-20(13)26-21(32-17)25-18(27)10-15-11-30-22(24-15)31-12-19(28)23-14-6-4-7-16(9-14)29-2/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFPWSQOPFZNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS Number: 941961-81-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.6 g/mol. The compound features a thiazole ring, which is known for its significant role in various biological activities, including anticancer and antimicrobial effects.
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Anticancer Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation.
- For instance, studies have shown that benzothiazole derivatives exhibit significant cytotoxicity against various tumor cell lines by interfering with DNA synthesis and inducing oxidative stress in cancer cells .
-
Antimicrobial Activity :
- Benzothiazole derivatives, similar to the compound , have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting microbial cellular processes, leading to cell death .
- A study on related compounds showed that they could inhibit the growth of several bacterial strains by targeting their metabolic pathways .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of thiazole-containing compounds similar to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human breast and colon cancer cell lines, suggesting potent growth inhibition capabilities .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 1.61 |
| Compound B | Colon Cancer | 1.98 |
| N-(3-methoxyphenyl)-... | Various Tumor Cells | TBD |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that these compounds were effective against Sclerotinia sclerotiorum and other pathogens, with significant alterations in protein expression related to stress response mechanisms in treated microorganisms .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole core, which is known for its diverse biological activities. The synthesis of such compounds often involves multi-step organic reactions, typically starting from simpler thiazole derivatives. For instance, the synthesis may include the formation of thiazole rings through condensation reactions involving appropriate amino and carbonyl compounds.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For example, compounds similar to N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been tested against various bacterial strains. A study demonstrated that certain benzo[d]thiazole derivatives showed promising antibacterial effects comparable to established antibiotics like vancomycin .
Anticancer Activity
The thiazole moiety is frequently associated with anticancer properties. In a study involving novel thiazole derivatives, it was found that specific compounds exhibited selective cytotoxicity against cancer cell lines, including human lung adenocarcinoma cells . The structure-activity relationship (SAR) highlighted that modifications on the thiazole ring could enhance anticancer potency, suggesting that this compound might also possess similar properties.
Case Studies and Research Findings
- Antimicrobial Activity : A series of synthesized thiazole derivatives were evaluated for their antimicrobial efficacy against a panel of pathogens. Compounds showed varying degrees of activity, with some achieving IC50 values in the low micromolar range against resistant bacterial strains .
- Anticancer Evaluation : In vitro studies have indicated that certain thiazole-containing compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated significant selectivity towards glioblastoma cells with an IC50 value indicating potent activity .
- Pharmacokinetic Studies : The pharmacokinetic profiles of similar thiazole compounds have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions which are essential for evaluating their suitability as drug candidates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: The 3-methoxyphenyl group in the target compound likely improves water solubility compared to non-polar analogs (e.g., ’s 4-phenyl derivative) .
- Melting Points : Thiazole-acetamides with sulfonamide groups () show higher melting points (251–315°C) due to hydrogen bonding, whereas alkyl substituents (e.g., ethyl in ) reduce melting points .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Contradictions: reports high yields (68–91%) for thiazole-acetamides using α-haloacetamides, while notes moderate yields (69–87%) for similar reactions, possibly due to steric hindrance from substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thiazole-containing acetamide derivatives like N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole ring formation : React 2-aminothiazole derivatives with halogenated acetamides (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF or acetone, often using potassium carbonate as a base to facilitate nucleophilic substitution .
Coupling reactions : Introduce sulfur-containing linkages (e.g., thioether bonds) via thiol-disulfide exchange or alkylation, as seen in the preparation of disubstituted thiadiazole derivatives .
Functional group modifications : Optimize substituents (e.g., methoxy or methyl groups) using regioselective reagents. For example, describes the use of tacrine amines in methanol under nitrogen to synthesize hybrid acetamide derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing thiazole protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between aromatic rings (e.g., 61.8° twist between dichlorophenyl and thiazole moieties in related structures) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) to identify deviations in chemical shifts or coupling constants .
- Byproduct identification : Use LC-MS or preparative TLC to isolate impurities, as seen in for optimizing reaction stoichiometry .
- Computational validation : Perform DFT calculations to predict NMR shifts or crystallographic packing, addressing discrepancies in experimental vs. theoretical data .
Q. What experimental design strategies are recommended for optimizing yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent ratio) using fractional factorial designs, as applied in flow-chemistry optimizations for diazomethane derivatives .
- In-line monitoring : Employ techniques like real-time IR or Raman spectroscopy to track reaction progress, reducing side reactions .
- Catalyst screening : Test alternatives to traditional bases (e.g., switching from K₂CO₃ to Cs₂CO₃) to enhance nucleophilic substitution efficiency .
Q. How can molecular docking studies inform the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes with known thiazole/acetamide interactions (e.g., CK1 kinases or lipoxygenases) based on structural homology .
- Docking protocols : Use software like AutoDock Vina to simulate binding poses, referencing studies where acetamide derivatives showed strong interactions with active-site residues (e.g., hydrogen bonding with Glu345 in CK1) .
- Validation : Cross-check docking results with in vitro assays (e.g., IC₅₀ measurements) to refine computational models .
Q. What methodologies are suitable for evaluating in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- Acute toxicity studies : Administer graded doses (e.g., 50–500 mg/kg) in rodent models, monitoring organ histopathology and serum biomarkers (ALT, AST) as in ’s Wistar albino mouse model .
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma, focusing on thiazole ring oxidation and acetamide hydrolysis pathways .
- BBB permeability assays : Employ MDCK cell monolayers or in silico models (e.g., QikProp) to predict CNS penetration, critical for neuroactive compounds .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across similar compounds?
- Methodological Answer :
- SAR mapping : Compare substituent effects (e.g., methoxy vs. methyl groups) on activity, as seen in where trifluoromethyl substitution enhanced CK1 inhibition .
- Statistical modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
- Orthogonal assays : Validate results using multiple methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
